(4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol
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Overview
Description
(4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol typically involves the reaction of 4-bromo-1-propyl-1H-pyrazole with formaldehyde under basic conditions. The reaction is carried out in a suitable solvent such as methanol or ethanol, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-Bromo-1-propyl-1H-pyrazole-3-carboxylic acid.
Reduction: 4-Hydroxy-1-propyl-1H-pyrazole.
Substitution: 4-Amino-1-propyl-1H-pyrazole.
Scientific Research Applications
(4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of functional materials and as a building block in the synthesis of advanced materials
Mechanism of Action
The mechanism of action of (4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrazole
- 4-Bromo-1-ethyl-1H-pyrazole
- 4-Bromo-3-methyl-1H-pyrazole
Uniqueness
(4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 3-position and the propyl group at the 1-position differentiates it from other similar compounds, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
(4-bromo-1-propylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-2-3-10-4-6(8)7(5-11)9-10/h4,11H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYVXVKPFDHWQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)CO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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